molecular formula C24H20ClF3N2O4S B4667353 ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4667353
M. Wt: 524.9 g/mol
InChI Key: ALABWMUCCVEQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a phenylacetamido group, and a trifluoromethylphenylcarbamoyl group

Preparation Methods

The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the phenylacetamido group and the trifluoromethylphenylcarbamoyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the thiophene ring or the phenyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity

Biological Activity

The compound Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClF3N2O2SC_{19}H_{18}ClF_3N_2O_2S, with a molar mass of approximately 495.83 g/mol. The structure features several functional groups, which contribute to its biological properties:

  • Chloro and trifluoromethyl groups : Known for enhancing lipophilicity and bioactivity.
  • Thiophene ring : Often associated with various pharmacological effects.
  • Carbamoyl and phenylacetamido moieties : These groups can influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives featuring trifluoromethyl groups have shown significant inhibition of tumor cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) with IC50 values in the low micromolar range .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound 9uA5490.35EGFR inhibition
Compound 9uMCF-73.24Induces apoptosis
Compound 9uPC-35.12Cell cycle arrest at G2/M phase

The biological activity of this compound is hypothesized to involve:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a key feature of many anticancer agents.
  • Cell Cycle Arrest : Compounds that affect cell cycle progression can halt tumor growth by preventing cells from dividing.

Case Study 1: Synthesis and Testing

A recent study synthesized a series of thiophene derivatives and evaluated their biological activity against various cancer cell lines. Among these, one derivative demonstrated significant cytotoxicity against A549 cells, leading to further exploration of its mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound may effectively bind to EGFR, suggesting a potential pathway for therapeutic application in cancers driven by this receptor . The binding affinity was comparable to known EGFR inhibitors, supporting further investigation into its clinical relevance.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N2O4S/c1-3-34-23(33)19-13(2)20(35-22(19)30-18(31)11-14-7-5-4-6-8-14)21(32)29-17-12-15(24(26,27)28)9-10-16(17)25/h4-10,12H,3,11H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALABWMUCCVEQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

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